REACTION_CXSMILES
|
F[S:2]([C:5]1[CH:11]=[C:10]([Br:12])[CH:9]=[C:8]([Br:13])[C:6]=1[NH2:7])(=[O:4])=[O:3].[CH3:14][Li]>CCOCC>[Br:13][C:8]1[CH:9]=[C:10]([Br:12])[CH:11]=[C:5]([S:2]([CH3:14])(=[O:4])=[O:3])[C:6]=1[NH2:7]
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Name
|
|
Quantity
|
7.19 g
|
Type
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reactant
|
Smiles
|
FS(=O)(=O)C1=C(N)C(=CC(=C1)Br)Br
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
the solution is poured into ice
|
Type
|
CUSTOM
|
Details
|
the ether layer is separated
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Type
|
EXTRACTION
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Details
|
The aqueous layer is extracted with ether (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C(=CC(=C1)Br)S(=O)(=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |